(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

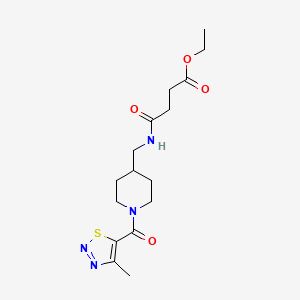

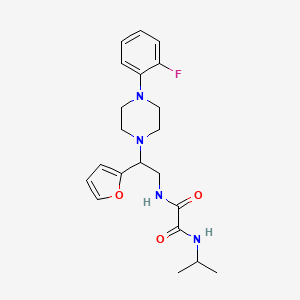

The compound “(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid” is a complex organic molecule. The “2R,3S” notation indicates the configuration of the chiral centers in the molecule . The “tert-butoxycarbonyl” is a protective group used in organic synthesis, and “pyrrolidine” is a type of organic compound that contains a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a phenyl group, and a carboxylic acid group protected by a tert-butoxycarbonyl group. The “2R,3S” notation indicates the stereochemistry of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The phenyl group might undergo electrophilic aromatic substitution reactions, and the carboxylic acid (once deprotected) could participate in various reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .科学的研究の応用

Carboxylic acids play a pivotal role in the domain of biorenewable chemicals, serving as precursors for a wide array of industrial chemicals. Their utility spans from microbial fermentation processes to being inhibitors that challenge microbial growth at concentrations below the desired yield. This characteristic, ironically, leverages their application as food preservatives due to their antimicrobial potency. Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae sheds light on metabolic engineering strategies aimed at enhancing microbial robustness against such compounds. Through this understanding, there's an opportunity to improve the industrial performance of these microbes in the presence of carboxylic acids (Jarboe et al., 2013).

Carboxylic Acids and Their Multifaceted Applications

The versatility of carboxylic acids extends beyond their role as microbial inhibitors. They are integral to the production of biologically active compounds derived from plants, exhibiting a spectrum of activities from antioxidant to antimicrobial and cytotoxic effects. The structural diversity of these acids influences their bioactivity, offering a rich area for exploration in the development of new therapeutic agents. Notably, compounds like benzoic acid, cinnamic acid, and their derivatives demonstrate a wide range of biological activities, emphasizing the importance of carboxylic acids in medicinal chemistry and drug development (Godlewska-Żyłkiewicz et al., 2020).

Emerging Insights in Carboxylic Acid Research

Innovative research continues to unveil new dimensions of carboxylic acids, such as their role in the reduction of toxic compounds like Cr(VI) to less harmful forms. This capability underscores the environmental significance of carboxylic acids in detoxification processes, highlighting their potential in remediation strategies for contaminated water and sites. The complex mechanisms through which carboxylic acids interact with metal catalysts to facilitate this reduction process are of great interest, offering pathways to sustainable environmental management practices (Jiang et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVFMMJOXRYVKX-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2401501.png)

![[5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2401503.png)

![Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2401504.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2401505.png)

![N-ethyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2401508.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2401513.png)